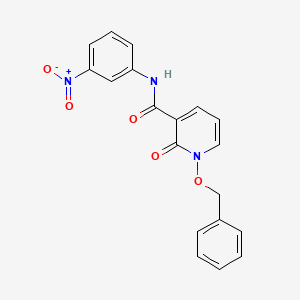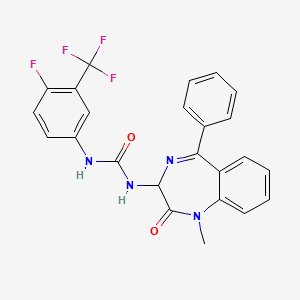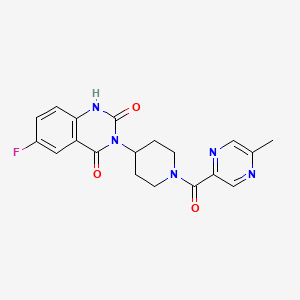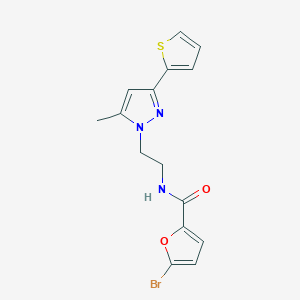![molecular formula C18H25N3O2 B2978831 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide CAS No. 956437-86-8](/img/structure/B2978831.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide” is a chemical compound with a molecular weight of 371.46 . The IUPAC name for this compound is N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide .
Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 371.46 . The IUPAC name for this compound is N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide . The InChI code for this compound is 1S/C19H21N3O3S/c1-15-18 (13-14-20-26 (23,24)17-11-7-4-8-12-17)19 (22 (2)21-15)25-16-9-5-3-6-10-16/h3-12,20H,13-14H2,1-2H3 .科学的研究の応用
Tautomerism and Structural Analysis
The structural and tautomerism studies of NH-pyrazoles, including those with phenoxy substituents, have been highlighted. X-ray crystallography and NMR spectroscopy were used to determine the tautomerism in both solution and solid states, showcasing the complex hydrogen bonding patterns and the stabilization of certain tautomers. These studies are crucial for understanding the molecular behavior and potential applications of pyrazole derivatives in scientific research (Cornago et al., 2009).
Corrosion Inhibition Potential
Research on bipyrazolic-type organic compounds, including pyrazole derivatives, using density functional theory (DFT), has shown their potential as corrosion inhibitors. The study analyzes the inhibition efficiencies and reactive sites, providing insights into their use in protecting metals against corrosion, which is vital for industrial applications (Wang et al., 2006).
Cytotoxic Properties Against Tumor Cell Lines
New tridentate bipyrazolic compounds have been synthesized and evaluated for their cytotoxic properties against tumor cell lines. This research demonstrates the potential of pyrazole derivatives in developing therapeutic agents for cancer treatment, highlighting the significance of substituents linked to the pyrazolic rings and aminic nitrogen in determining cytotoxic activity (Kodadi et al., 2007).
Metal Complexes and Biological Activity
Studies on new metal complexes of N3 tridentate ligand, including pyrazole derivatives, have shown their synthesis and characterization. These complexes exhibit various geometries and have been evaluated for their biological activity against bacteria. Such research underscores the role of pyrazole derivatives in developing new antimicrobial agents and exploring their potential in various biological applications (Al‐Hamdani & Al Zoubi, 2015).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the ongoing search for new therapeutic agents, showcasing the versatility of pyrazole derivatives in addressing a range of medical challenges, including infections and cancer (Hafez et al., 2016).
Safety and Hazards
特性
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)12-17(22)19-11-10-16-14(3)20-21(4)18(16)23-15-8-6-5-7-9-15/h5-9,13H,10-12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWFIFAVYXSISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)CC(C)C)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2978750.png)
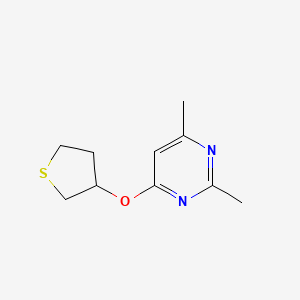
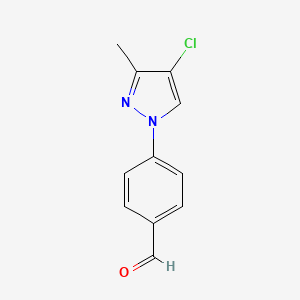
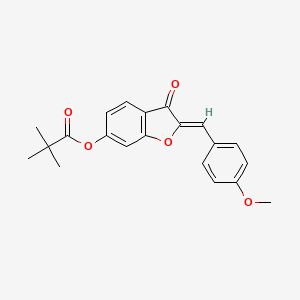
![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)
![3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2978759.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2978760.png)
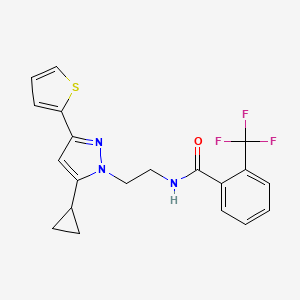
![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)
